2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol
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Overview
Description
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is a heterocyclic compound that contains an oxazole ring fused with a thiophene ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol typically involves the reaction of a thiophene derivative with an oxazole precursor. One common method involves the condensation of 2-thiophenecarboxaldehyde with 2-amino-4-phenyl-1,3-oxazol-5-ol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-thiazol-5-ol
- 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-thiol
- 2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-amine
Uniqueness
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is unique due to its specific combination of an oxazole ring with a thiophene ring and a phenyl group. This unique structure imparts specific electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science .
Biological Activity
2-Phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, supported by recent research findings.
Synthesis and Characterization
The compound is synthesized through a condensation reaction involving 2-phenylimidazo[1,2-a]pyrimidin-3-amine and thiophene-2-carbaldehyde. The synthesis yields a brown powder with a melting point of 178–180 °C and an 85% yield. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry confirm the structure of the compound. The FT-IR spectrum shows characteristic peaks at ν(C=N)=1642cm−1 and ν(C=C)=1573cm−1 .
Antioxidant Properties
Recent studies have evaluated the antioxidant potential of this compound using various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Assay Type | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 25.4 |
ABTS Radical Scavenging | 18.7 |
Ferric Reducing Power | 32.5 |
These results indicate that the compound exhibits strong antioxidant activity comparable to standard antioxidants .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains using the disc diffusion method. The results indicated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain .
Cytotoxicity Studies
Cytotoxicity was evaluated on several cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound exhibited selective cytotoxicity with IC50 values as follows:
Cell Line | IC50 Value (µM) |
---|---|
MDA-MB-231 | 30 |
HeLa | 40 |
A549 | 35 |
These findings suggest that the compound may have potential as an anticancer agent due to its ability to inhibit cell proliferation in cancerous cells while showing lower toxicity to normal cells .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms or electrons helps neutralize free radicals.
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or function by targeting specific enzymes.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways may be a key factor in its cytotoxic effects.
Case Studies
A recent study investigated the pharmacological profiles of similar oxazole derivatives, highlighting their potential in drug development. These derivatives were shown to exhibit a range of biological activities including anti-inflammatory and antitumor effects, supporting the hypothesis that structural modifications can enhance biological efficacy .
Properties
Molecular Formula |
C14H10N2O2S |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C14H10N2O2S/c17-14-11(9-15-12-7-4-8-19-12)16-13(18-14)10-5-2-1-3-6-10/h1-9,17H/b15-9+ |
InChI Key |
XDKBBZWDMPIZIL-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CS3 |
Origin of Product |
United States |
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